Aldh1A3-IN-1 is classified under small molecule inhibitors specifically designed to inhibit the enzymatic activity of aldehyde dehydrogenase isoforms. This compound was developed through structure-based drug design, utilizing computational methods to identify potential inhibitors by modeling interactions with the enzyme's active site. Its development is part of a broader effort to create selective inhibitors that can differentiate between closely related isoforms of aldehyde dehydrogenases, particularly ALDH1A3 and ALDH1A1, which share significant structural similarities.
The synthesis of Aldh1A3-IN-1 involves several key steps:
The molecular structure of Aldh1A3-IN-1 features a backbone that allows for optimal interaction with the active site of ALDH1A3. Structural analysis reveals:
Quantitative structure-activity relationship studies have been employed to correlate structural features with biological activity, providing insights into how modifications can enhance selectivity against other isoforms.
The primary reaction involving Aldh1A3-IN-1 is its interaction with ALDH1A3, where it acts as a competitive inhibitor. Key aspects include:
These studies are essential for understanding how effectively Aldh1A3-IN-1 can inhibit enzyme activity in various cellular contexts.
The mechanism of action for Aldh1A3-IN-1 involves:
Experimental data demonstrate that inhibition leads to altered cellular responses in cancer models, providing insights into its potential therapeutic effects.
The physical and chemical properties of Aldh1A3-IN-1 include:
Understanding these properties is crucial for optimizing delivery methods in therapeutic applications.
Aldh1A3-IN-1 has several promising applications in scientific research:
Aldehyde Dehydrogenase 1A3 serves as the primary cytosolic catalyst for the irreversible oxidation of all-trans-retinal and 9-cis-retinal to their corresponding retinoic acid isomers. This enzymatic step is the rate-limiting reaction in retinoic acid biosynthesis, positioning Aldehyde Dehydrogenase 1A3 as a master regulator of retinoid-dependent gene expression networks. Retinoic acid functions as a potent ligand for nuclear hormone receptors (retinoic acid receptors and retinoid X receptors), forming heterodimeric transcription factors that bind to retinoic acid response elements in genomic DNA. Through this mechanism, Aldehyde Dehydrogenase 1A3 activity directly modulates the expression of over 530 downstream genes governing cellular differentiation, proliferation, and apoptosis [4] [7].
In triple-negative breast cancer, Aldehyde Dehydrogenase 1A3-mediated retinoic acid production activates signaling cascades that expand the aldehyde dehydrogenase-positive cancer stem cell population while simultaneously suppressing the CD24-negative/CD44-positive mesenchymal cancer stem cell subpopulation through retinoic acid receptor-mediated transcriptional repression of CD44 and induction of CD24 [2]. This inverse relationship between cancer stem cell phenotypes demonstrates Aldehyde Dehydrogenase 1A3's function as a molecular switch controlling cellular plasticity. Retinoic acid signaling also induces profound metabolic reprogramming, shifting cells toward oxidative phosphorylation while suppressing glycolysis and reactive oxygen species production – adaptations that promote cancer stem cell survival in harsh microenvironments [2] [6].
Table 1: Retinoic Acid-Regulated Processes in Cancer Stem Cells Influenced by Aldehyde Dehydrogenase 1A3 Activity
| Biological Process | Target Genes/Proteins | Functional Outcome | Cancer Type |
|---|---|---|---|
| Stemness Maintenance | SOX2, NANOG, Nestin | Self-renewal capacity enhancement | Glioblastoma, Breast Cancer |
| Cell Differentiation | HOX genes, Retinoic Acid Receptor Responder 1 | Blocked terminal differentiation | Pancreatic Cancer, Mesothelioma |
| Metabolic Reprogramming | Hexokinase 2, PPARγ | Glycolysis activation/OXPHOS shift | Pancreatic Ductal Adenocarcinoma |
| Apoptosis Regulation | Caspase 7, Caspase 9 | Suppression of programmed cell death | Glioblastoma, Prostate Cancer |
| EMT/MET Transition | SNAI1, SNAI2, ZEB1 | Intermediate epithelial-mesenchymal phenotype | Triple-Negative Breast Cancer |
Aldehyde Dehydrogenase 1A3 functions as a homotetrameric enzyme with each 56 kDa monomer comprising three structurally conserved domains: (1) a coenzyme (NAD+)-binding domain featuring a non-canonical Rossmann fold, (2) a catalytic domain containing the essential nucleophile cysteine residue, and (3) an oligomerization domain facilitating tetramer assembly. The enzyme's catalytic mechanism involves six sequential steps: NAD+ binding, nucleophilic attack by cysteine 302 on the aldehyde carbonyl, thiohemiacetal formation, hydride transfer to NAD+, thioester hydrolysis, and NADH release [5] [7].
Despite approximately 70% sequence identity with Aldehyde Dehydrogenase 1A1, Aldehyde Dehydrogenase 1A3 exhibits distinct substrate preferences driven by structural variations within its substrate-accessing funnel and catalytic pocket. Crystallographic analyses reveal that Aldehyde Dehydrogenase 1A3 possesses a more constrained substrate-binding tunnel (208-231 ų volume) compared to Aldehyde Dehydrogenase 1A1, explaining its 20-fold greater catalytic efficiency toward all-trans-retinal [5] [8]. The catalytic cysteine 302 (numbered according to Aldehyde Dehydrogenase 2 sequence) and glutamic acid 268 are absolutely conserved and essential for catalysis, with the latter residue activating the hydrolytic water molecule during the deacylation step [5] [7].
A high-resolution (1.89 Å) co-crystal structure of Aldehyde Dehydrogenase 1A3 with NAD+ reveals specific molecular interactions governing cofactor binding. The adenosine ribose moiety forms hydrogen bonds with lysine 204 and glutamic acid 207, while the nicotinamide ring engages in hydrophobic interactions with tryptophan 180 and serine 258. This precise orientation facilitates hydride transfer during retinal oxidation. Structural analyses further demonstrate that adenosine triphosphate binds competitively within the adenosine-binding pocket (Ki = 0.48 mM), establishing Aldehyde Dehydrogenase 1A3 as an energy-sensor enzyme subject to inhibition during elevated adenosine triphosphate conditions [5].
Table 2: Key Structural Features Governing Aldehyde Dehydrogenase 1A3 Function
| Structural Element | Amino Acid Residues | Functional Role | Structural Feature |
|---|---|---|---|
| Catalytic Nucleophile | Cysteine 302 | Thiohemiacetal intermediate formation | Conserved across ALDH superfamily |
| General Base | Glutamic acid 268 | Water molecule activation for deacylation | Positioned near catalytic cysteine |
| NAD+-Binding Site | Lysine 204, Glutamic acid 207, Tryptophan 180, Serine 258 | Cofactor orientation and stabilization | Non-canonical Rossmann fold |
| Substrate Access Tunnel | Variable residues 121, 124, 125, 309 | Steric constraints determining substrate specificity | Narrower than Aldehyde Dehydrogenase 1A1 |
| Adenosine Triphosphate Inhibition Site | Adenosine-binding subpocket | Competitive inhibition with NAD+ | Physiological energy sensing mechanism |
Aldehyde Dehydrogenase 1A3 exhibits tumor-specific overexpression patterns that correlate with aggressive disease phenotypes across multiple malignancies. In pancreatic ductal adenocarcinoma, immunohistochemical analyses of 88 patient specimens demonstrated that elevated Aldehyde Dehydrogenase 1A3 expression significantly associates with larger tumor size (>4 cm, p=0.046) and distant metastasis (p=0.028). Patients with Aldehyde Dehydrogenase 1A3-positive tumors had a median overall survival of 14 months compared to 21 months in Aldehyde Dehydrogenase 1A3-negative cases (hazard ratio 0.47, p=0.0023) [6].
Triple-negative breast cancers display the highest Aldehyde Dehydrogenase 1A3 expression among breast cancer subtypes, corresponding with increased abundance of aldehyde dehydrogenase-positive cancer stem cells. This subpopulation localizes predominantly in tumor interiors and exhibits epithelial-like characteristics with reliance on oxidative phosphorylation. In contrast, CD24-negative/CD44-positive mesenchymal cancer stem cells localize at tumor peripheries and demonstrate glycolytic metabolism. Aldehyde Dehydrogenase 1A3 expression maintains this spatial and functional heterogeneity through retinoid-mediated transcriptional programming [2].
In glioblastoma, Aldehyde Dehydrogenase 1A3 emerges as the predominant isoform within mesenchymal glioma stem cells, showing >1000-fold higher mRNA expression compared to normal astrocytes. This selective overexpression drives the Aldefluor-positive phenotype characteristic of treatment-resistant glioblastoma stem cells. Notably, Aldehyde Dehydrogenase 1A3 expression correlates with the mesenchymal molecular subtype, which demonstrates enhanced invasion, radioresistance, and worse clinical outcomes compared to proneural subtypes [8].
Table 3: Aldehyde Dehydrogenase 1A3 Expression Patterns in Solid Tumors and Clinical Correlations
| Tumor Type | Expression Pattern | Cancer Stem Cell Association | Clinical Prognostic Value |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | Cytoplasmic in ductal epithelial cells and stromal components | KRAS-driven metastatic subtype | Shorter overall survival (14 vs. 21 months, p=0.0023) |
| Triple-Negative Breast Cancer | Highest among breast cancer subtypes; defines ALDH+ CSC population | Epithelial-like ALDH+ CSCs (tumor interior) | Therapy resistance; metastatic progression |
| Glioblastoma Multiforme | >1000-fold elevation in mesenchymal GSCs vs. astrocytes | Mesenchymal glioma stem cells (Aldefluor+) | Radiation resistance; tumor recurrence |
| Prostate Cancer | Expressed in treatment-resistant populations | ALDH1A3+ cells with tumor-initiating capacity | Castration resistance; metastatic spread |
| Malignant Mesothelioma | Overexpressed in chemoresistant subpopulations | Stem-like cells with high tumorigenic potential | Poor chemotherapy response; shorter progression-free survival |
The transcriptional regulation of Aldehyde Dehydrogenase 1A3 involves complex epigenetic mechanisms and signaling pathway convergence at the gene promoter. The proximal promoter region contains a conserved CCAAT box (-71 to -67 bp) that serves as a docking site for CCAAT/enhancer-binding protein beta. This transcription factor integrates multiple upstream signals to modulate Aldehyde Dehydrogenase 1A3 expression [4].
In pancreatic ductal adenocarcinoma, the Kirsten rat sarcoma viral oncogene homolog/mitogen-activated protein kinase/mammalian target of rapamycin signaling axis directly induces Aldehyde Dehydrogenase 1A3 transcription through CCAAT/enhancer-binding protein beta phosphorylation and activation. Similarly, hepatocyte growth factor signaling via its receptor mesenchymal-epithelial transition factor stimulates Aldehyde Dehydrogenase 1A3 expression in chemoresistant pancreatic cancer subpopulations [4] [6]. In androgen-dependent prostate cancers, the androgen receptor directly binds androgen response elements within the Aldehyde Dehydrogenase 1A3 promoter, linking hormonal signaling to cancer stem cell maintenance [4].
Epigenetic modifications further fine-tune Aldehyde Dehydrogenase 1A3 expression. In pleural mesothelioma chemoresistant subpopulations, signal transducer and activator of transcription 3/nuclear factor kappa-light-chain-enhancer of activated B cells signaling relieves repression by DNA damage-inducible transcript 3, enabling CCAAT/enhancer-binding protein beta-mediated Aldehyde Dehydrogenase 1A3 transcription [4]. Promoter methylation inversely correlates with Aldehyde Dehydrogenase 1A3 expression in thyroid cancer, where hypomethylation accompanies increased expression in malignant versus normal tissues [4]. Bromodomain-containing protein 4-mediated chromatin remodeling represents another regulatory layer, as demonstrated in ovarian cancer models where bromodomain and extraterminal protein inhibitors reduce Aldehyde Dehydrogenase 1A3 expression through super-enhancer disruption [4] [8].
Non-coding RNAs contribute to post-transcriptional regulation, with non-coding RNA in the aldehyde dehydrogenase 1A pathway and differentiation antagonizing non-protein coding RNA implicated in Aldehyde Dehydrogenase 1A3 mRNA stability modulation. These regulatory networks establish Aldehyde Dehydrogenase 1A3 as a convergence point for oncogenic signaling, creating feed-forward loops that maintain cancer stem cell populations through retinoid-mediated transcriptional programs and metabolic adaptations [4] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6